2-amino-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-amino-N-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is commonly used in biochemical research, particularly in the field of proteomics
Preparation Methods
The synthesis of 2-amino-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
2-amino-N-(2,5-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(2-Amino-4,5-dichlorophenyl)acetamide: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
2-amino-N-(2,4-dichlorophenyl)acetamide: Another structurally related compound with chlorine atoms at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-amino-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQHLPLQKQNDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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